6-Acetyl-5-aminonicotinic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H8N2O3 |
|---|---|
Molecular Weight |
180.16 g/mol |
IUPAC Name |
6-acetyl-5-aminopyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H8N2O3/c1-4(11)7-6(9)2-5(3-10-7)8(12)13/h2-3H,9H2,1H3,(H,12,13) |
InChI Key |
HTANUFAFQQQOJB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C(C=N1)C(=O)O)N |
Origin of Product |
United States |
Synthetic Methodologies for 6 Acetyl 5 Aminonicotinic Acid and Analogous Structures
Strategic Approaches to Regioselective Functionalization of the Pyridine (B92270) Ring
The inherent electronic properties of the pyridine ring, being a π-deficient heterocycle, often complicate direct functionalization, leading to mixtures of regioisomers. nih.govdntb.gov.ua Therefore, the development of site-selective methods is crucial for the efficient synthesis of specifically substituted pyridines.
Introduction of Amino Groups at Specific Pyridine Positions
The introduction of an amino group at a specific position on the pyridine ring is a foundational step in the synthesis of aminonicotinic acids. While classical reactions like nitration are often ineffective for pyridines, several modern strategies have emerged. galchimia.com
One notable approach involves the use of specialized reagents that can selectively functionalize the C2 position of the pyridine ring by activating the pyridine nitrogen, transferring a nucleophilic amino group, and then acting as an oxidant to yield the final 2-aminopyridine (B139424) product. galchimia.com Another powerful method utilizes N-aminopyridinium salts, which can be synthesized by reacting pyridine derivatives with electrophilic aminating reagents like hydroxylamine-O-sulfonic acid (HOSA) or O-(2,4-dinitrophenyl)hydroxylamine (DPH). nih.gov These salts can then serve as precursors for further functionalization.
Challenges in the direct amination of the pyridine ring have spurred the development of alternative strategies. These often involve the use of a pre-existing functional group, such as a halogen, which can be displaced through nucleophilic aromatic substitution (SNAr) reactions. galchimia.com
Methodologies for Carboxylic Acid Formation and Derivatization
The formation of a carboxylic acid group on the pyridine ring is another key transformation. Traditional methods often involve the oxidation of an alkyl group attached to the ring. For instance, the vapor-phase oxidation of alkylpyridines using air as the oxidant over a catalyst offers a cost-effective and environmentally friendly route to pyridine carboxylic acids like nicotinic acid. google.com
More direct approaches include the carbonylation of halopyridines. This method involves the reaction of a halogenated pyridine with carbon monoxide and an alcohol in the presence of a palladium catalyst and a weak base to selectively yield monocarbonylated pyridinecarboxylic acid esters. google.com Additionally, multi-component reactions offer a flexible route to highly substituted pyridin-4-ol derivatives, which can be further modified. One such reaction involves the condensation of lithiated alkoxyallenes with nitriles and carboxylic acids. chim.it
Advanced Acylation Reactions for Incorporating the Acetyl Moiety
The introduction of the acetyl group is a critical step in the synthesis of 6-acetyl-5-aminonicotinic acid. This can be achieved through various acylation techniques, either by acylating a pre-existing amino or hydroxyl group or by directly introducing the acetyl group onto a carbon atom of the pyridine ring.
Selective N-Acetylation and O-Acetylation Techniques for Related Derivatives
The selective acylation of amino and hydroxyl groups in the presence of other reactive functionalities is a common challenge in organic synthesis.
N-Acetylation: The acetylation of aminopyridines can be influenced by the position of substituents on the ring. Electron-donating groups can enhance the nucleophilicity of the amino group, facilitating acetylation, while electron-withdrawing groups have the opposite effect. oregonstate.edu In some cases, diacetylation can occur. oregonstate.edu The choice of acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride, and the use of a base catalyst like pyridine or 4-(dimethylamino)pyridine (DMAP), are crucial for controlling the reaction's outcome. acs.orgacs.orgnih.gov
O-Acetylation: For derivatives containing a hydroxyl group, selective O-acetylation can be achieved under acidic conditions. nih.gov The use of acetic anhydride in the presence of a strong acid like perchloric acid allows for the chemoselective O-acetylation of hydroxyamino acids. nih.gov Alternatively, O-acetylation can be performed under basic conditions using acetic anhydride and pyridine, where pyridine acts as a catalyst. nih.govresearchgate.net The acetyl group is a useful protecting group for hydroxyl functions due to its stability under various conditions and its ease of removal. nih.gov
| Acylation Type | Reagents | Key Features |
| N-Acetylation | Acetic anhydride or acetyl chloride with a base catalyst (e.g., pyridine, DMAP) | Selectivity is influenced by electronic effects of other ring substituents. oregonstate.eduacs.orgacs.orgnih.gov |
| O-Acetylation | Acetic anhydride with a strong acid (e.g., perchloric acid) or a base (e.g., pyridine) | Acidic conditions allow for chemoselective O-acetylation of hydroxyamino acids. nih.govnih.govresearchgate.net |
Direct Carbon-Acetyl Group Introduction Strategies at Pyridine C-6
Introducing an acetyl group directly onto a carbon atom of the pyridine ring, particularly at the C-6 position, presents a significant synthetic challenge. One historical method for the direct C-acylation of pyridine involves the reaction with acid derivatives in the presence of amalgamated magnesium, although this may not be regioselective. acs.org
Modern approaches often rely on the functionalization of pre-activated pyridine derivatives. For example, a C-4 selective acylation of pyridines has been developed using N-aminopyridinium salts in combination with aldehydes under photoredox catalysis. nih.gov While this method targets the C-4 position, it highlights the potential of using activated pyridine species for regioselective C-C bond formation. Strategies for C-6 acylation would likely involve similar principles of pre-activation or directed metalation.
Convergent and Linear Synthetic Pathways for Complex Aminonicotinic Acid Architectures
The assembly of a complex molecule like this compound can be approached through either a linear or a convergent synthetic strategy.
| Synthesis Strategy | Description | Advantages | Disadvantages |
| Linear | Step-by-step assembly of the target molecule from a single starting material. youtube.com | Conceptually simpler to plan. | Often results in lower overall yields, especially for long sequences. wikipedia.orgchemistnotes.com |
| Convergent | Independent synthesis of molecular fragments followed by their assembly. wikipedia.orgfiveable.me | Generally more efficient with higher overall yields; allows for parallel synthesis. chemistnotes.com | May require more complex planning and fragment coupling reactions. |
Utilization of Ester Precursors and Intermediate Modifications
A common strategy for the synthesis of substituted nicotinic acids involves the use of ester precursors, which can be more readily synthesized and purified, followed by hydrolysis to the final carboxylic acid. For instance, the synthesis of various aminonicotinic acids often starts from their corresponding chloro- or bromo-nicotinic acid esters.
One plausible route to analogous 5-aminonicotinic acid derivatives involves the preparation of tert-butyl esters from the corresponding bromonicotinic acid, which can be achieved without the need for purification of intermediates. researchgate.net Similarly, ethyl 6-aminonicotinate can be synthesized and subsequently hydrolyzed to 6-aminonicotinic acid. chemicalbook.com The general approach involves the reaction of a substituted nicotinic acid with an alcohol in the presence of an acid catalyst or using a coupling agent.
The synthesis of 2-aminonicotinic acid derivatives has been achieved through the nucleophilic exchange of the chlorine atom in 2-chloro-3-cyanopyridine (B134404) with various amines, followed by hydrolysis of the nitrile group to a carboxylic acid. nih.gov This highlights a general strategy where a cyano group serves as a precursor to the carboxylic acid function.
For a hypothetical synthesis of this compound, one could envision a multi-step sequence starting from a suitably substituted pyridine derivative. For example, a starting material with an amino group at the 5-position and a methyl group at the 6-position could be a potential precursor. The methyl group could be oxidized to an acetyl group, and the amino group would require protection during this process. Alternatively, a precursor with a different functional group at the 6-position could be converted to an acetyl group via organometallic reactions.
A route to 11-amino-substituted-6H-pyrido[4,3-b]carbazoles involved the use of 4-acetyl-N,N-diisopropylnicotinamide, which was synthesized from pyridine-3,4-dicarboxylic anhydride over four steps. researchgate.net This demonstrates the feasibility of introducing an acetyl group onto a nicotinic acid derivative.
The following table summarizes the synthesis of aminonicotinic acid precursors and their modifications:
| Precursor | Reagents and Conditions | Product | Reference |
| Ethyl 6-aminonicotinate | 1 N NaOH, Methanol (B129727), 20°C, 18 h | 6-Aminonicotinic acid | chemicalbook.com |
| 2-chloro-3-cyanopyridine | Morpholine, piperidine, or pyrrolidine | 2-(substituted amino)-3-cyanopyridine | nih.gov |
| 5-bromonicotinic acid | Not specified | tert-butyl 5-aminonicotinate | researchgate.net |
| 6-Aminonicotinamide (B1662401) | 85% Phosphoric acid, 100°C, 8 h | 6-Aminonicotinic acid | prepchem.com |
Implementation of Green Chemistry Principles in Synthetic Route Design
The chemical industry is increasingly adopting green chemistry principles to develop more sustainable and environmentally friendly processes for producing valuable chemicals like nicotinic acid and its derivatives. nih.govresearchgate.net This involves the use of less hazardous reagents, renewable feedstocks, and processes that minimize waste and energy consumption.
Enzymatic Synthesis: A significant advancement in the green synthesis of nicotinic acid is the use of microbial enzymes. frontiersin.org Nitrilase enzymes from various microorganisms can catalyze the hydrolysis of 3-cyanopyridine (B1664610) to nicotinic acid with high yields and under mild conditions, avoiding the harsh reagents and high temperatures associated with traditional chemical methods. frontiersin.org This biocatalytic approach has shown great potential for industrial applications. frontiersin.org
Catalytic Processes: The development of new catalysts is crucial for greener synthetic routes. For the production of niacin, the direct air oxidation of picoline is considered a state-of-the-art green process. chimia.ch Nicotinic acid itself has been used as a green and reusable catalyst for the synthesis of other organic compounds. nih.gov For the synthesis of this compound, a green approach would involve the use of a recyclable catalyst for the introduction of the acetyl group, potentially avoiding stoichiometric reagents.
Alternative Reaction Media: The use of environmentally benign solvents is another key aspect of green chemistry. For the synthesis of nicotinic acid derivatives, research has explored reactions in aqueous media or under solvent-free conditions.
The following table highlights some green chemistry approaches applicable to the synthesis of nicotinic acid and its derivatives:
| Green Chemistry Approach | Description | Potential Application for this compound | Reference |
| Enzymatic Synthesis | Use of nitrilase enzymes to convert a nitrile precursor to a carboxylic acid. | Synthesis from a 5-amino-6-acetyl-3-cyanopyridine precursor. | frontiersin.org |
| Catalytic Air Oxidation | Direct oxidation of a methyl group to a carboxylic acid using air as the oxidant. | Could be explored for a precursor with a methyl group at the 3-position, though selectivity would be a challenge. | chimia.ch |
| Green Catalysts | Utilization of reusable and non-toxic catalysts. | A solid-supported catalyst for the acetylation step. | nih.gov |
Chromatographic and Crystallization Techniques for Compound Isolation and Purification
The purification of the final product is a critical step in any synthetic process. For nicotinic acid derivatives, a combination of chromatographic and crystallization techniques is typically employed to achieve high purity.
Chromatographic Techniques: High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are widely used for the separation and analysis of nicotinic acid derivatives. researchgate.net Different stationary phases, such as silica (B1680970) gel, reversed-phase (RP-18), and polyamide, have been used to separate these compounds based on their polarity and structural features. researchgate.net For the purification of crude reaction mixtures containing 6-aminonicotinic acid, silica gel chromatography with a gradient of dichloromethane (B109758) and methanol has been successfully used. chemicalbook.com
Crystallization Techniques: Crystallization is a powerful technique for the purification of solid compounds. The choice of solvent is crucial and can significantly impact the crystal form and purity of the product. Crude nicotinic acid, often obtained as a yellow solid from oxidation reactions, can be decolorized and purified by recrystallization from hot water, often with the addition of activated carbon. google.comorgsyn.org A process for the purification of crude nicotinamide (B372718), a derivative of nicotinic acid, involves recrystallization from aqueous 2-methylpropanol-1 at a controlled pH. google.com The solubility of nicotinic acid derivatives is pH-dependent, which can be exploited during crystallization to enhance purification.
The table below summarizes common purification techniques for nicotinic acid and its derivatives:
| Technique | Method | Application | Reference |
| Column Chromatography | Silica gel with a gradient of dichloromethane and methanol. | Purification of a crude reaction mixture to isolate an aminonicotinic acid derivative. | chemicalbook.com |
| Recrystallization | Dissolving the crude product in a hot solvent (e.g., water) and allowing it to cool. | Purification and decolorization of crude nicotinic acid. | google.comorgsyn.org |
| pH-Controlled Crystallization | Adjusting the pH of the solution to induce crystallization. | Purification of nicotinamide by controlling the pH during recrystallization. | google.com |
Comprehensive Structural Elucidation and Spectroscopic Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural determination of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Proton (¹H) NMR for Molecular Fingerprinting and Stereochemistry
Proton (¹H) NMR spectroscopy offers a unique "fingerprint" for a molecule by mapping the chemical shifts and coupling interactions of its hydrogen atoms. For 6-Acetyl-5-aminonicotinic acid, the ¹H NMR spectrum provides distinct signals for each proton, confirming the presence of the key functional groups and the substitution pattern of the pyridine (B92270) ring.
The aromatic region is expected to show two doublets corresponding to the protons on the pyridine ring (H-2 and H-4). The downfield shift of these protons is characteristic of their position in the electron-deficient pyridine system. A sharp singlet in the aliphatic region corresponds to the three protons of the acetyl methyl group. Additionally, broad signals for the amine (N-H) and carboxylic acid (O-H) protons are anticipated, with their chemical shifts being sensitive to solvent and concentration.
Predicted ¹H NMR Data for this compound (Data are illustrative based on related structures)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
|---|---|---|---|---|
| H-2 | ~8.7 | d | 1H | ~2.0 |
| H-4 | ~8.2 | d | 1H | ~2.0 |
| -NH- | ~9.5 (broad) | s | 1H | - |
| -COOH | ~13.0 (broad) | s | 1H | - |
| -COCH₃ | ~2.2 | s | 3H | - |
Carbon-13 (¹³C) NMR for Backbone Elucidation
Complementing the proton data, Carbon-13 (¹³C) NMR spectroscopy is used to elucidate the carbon framework of the molecule. Each unique carbon atom in this compound produces a distinct signal, confirming the molecular formula's carbon count and providing insight into the electronic environment of each carbon.
The spectrum is expected to show eight distinct signals. The carbons of the carbonyl groups (acetyl and carboxylic acid) will appear significantly downfield due to deshielding. The sp²-hybridized carbons of the pyridine ring will resonate in the aromatic region, while the sp³-hybridized methyl carbon of the acetyl group will appear upfield.
Predicted ¹³C NMR Data for this compound (Data are illustrative based on related structures)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 | ~152 |
| C-3 | ~125 |
| C-4 | ~140 |
| C-5 | ~148 |
| C-6 | ~115 |
| -COOH | ~168 |
| -COCH₃ | ~170 |
| -COCH₃ | ~25 |
Advanced Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC)
To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecular fragments, a suite of two-dimensional (2D) NMR experiments is employed.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a key cross-peak in the COSY spectrum would appear between the H-2 and H-4 signals, confirming their through-bond proximity on the pyridine ring. researchgate.netyoutube.com
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons directly to the carbons to which they are attached (one-bond C-H coupling). columbia.eduyoutube.com This allows for the definitive assignment of carbon signals for all protonated carbons. For instance, it would link the ¹H signal at ~8.7 ppm to the ¹³C signal at ~152 ppm, assigning them to H-2 and C-2, respectively.
Key Predicted 2D NMR Correlations
| Experiment | Correlating Nuclei | Significance |
|---|---|---|
| COSY | H-2 ↔ H-4 | Confirms connectivity of pyridine ring protons. |
| HSQC | H-2 ↔ C-2; H-4 ↔ C-4; -COCH₃ ↔ -COCH₃ | Assigns carbons directly bonded to protons. |
| HMBC | -NH- ↔ C-6, C-5 | Positions the amino group at C-5. |
| -COCH₃ (protons) ↔ -COCH₃ (carbonyl C), C-6 | Connects acetyl group to the nitrogen and confirms its position relative to the ring. |
High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the calculation of its elemental formula with high confidence. For this compound (C₈H₈N₂O₃), the theoretical exact mass of the neutral molecule is 180.0535 g/mol . An HRMS measurement yielding a mass very close to this value would provide strong evidence for the proposed chemical formula.
Electrospray Ionization (ESI-MS/MS) for Fragmentation Analysis
Electrospray Ionization (ESI) is a soft ionization technique that typically generates protonated [M+H]⁺ or deprotonated [M-H]⁻ molecular ions with minimal fragmentation. nih.govresearchgate.net Tandem mass spectrometry (MS/MS) is then used to fragment these parent ions, providing valuable structural information.
In positive-ion mode, the [M+H]⁺ ion of this compound (m/z 181.0608) would be selected and subjected to collision-induced dissociation. The resulting fragmentation pattern can be predicted based on the structure's weakest bonds. Expected fragmentation pathways include the neutral loss of water (-18 Da), carbon monoxide (-28 Da), and the acetyl group as ketene (B1206846) (-42 Da).
Predicted Key MS/MS Fragments for [M+H]⁺ of this compound
| Predicted m/z | Proposed Fragment Identity | Neutral Loss |
|---|---|---|
| 163.0502 | [M+H - H₂O]⁺ | Loss of water from carboxylic acid |
| 139.0608 | [M+H - CH₂CO]⁺ | Loss of ketene from acetyl group |
| 122.0345 | [M+H - CH₂CO - NH₃]⁺ | Subsequent loss of ammonia |
Utility in Derivatization for Enhanced Analytical Detection
Chemical derivatization can be employed to improve the analytical properties of a molecule for mass spectrometry analysis. magtech.com.cn This process involves chemically modifying the target compound to enhance its ionization efficiency, alter its fragmentation pattern, or improve its chromatographic separation. researchgate.netnih.gov
For this compound, the carboxylic acid functional group is an ideal target for derivatization. Esterification, for example by reacting the compound with methanol (B129727) in acidic conditions to form the corresponding methyl ester, is a common strategy. This modification increases the molecule's hydrophobicity, which can lead to better retention in reversed-phase liquid chromatography. Furthermore, the resulting derivative may exhibit improved ionization in ESI-MS, leading to enhanced detection sensitivity. mdpi.com Derivatization of the amine group is also possible, but the presence of the acetyl group makes the carboxylic acid a more reactive and common target for analysis. scispace.com
Vibrational Spectroscopy for Functional Group Identification and Molecular Conformation
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups and providing insights into the molecular structure of this compound.
The FTIR spectrum of this compound is anticipated to exhibit characteristic absorption bands corresponding to its various functional moieties. By analogy with nicotinic acid and other related structures, the following vibrational modes are expected. researchgate.netnih.govresearchgate.netresearchgate.netresearchgate.net The carboxylic acid group would show a broad O-H stretching band in the region of 3000-2500 cm⁻¹, and a sharp C=O stretching vibration around 1700-1725 cm⁻¹. The amino group (N-H) would likely display stretching vibrations in the 3400-3200 cm⁻¹ range. The acetyl group's carbonyl (C=O) stretch is expected to appear in the range of 1690-1710 cm⁻¹. Vibrations associated with the pyridine ring, including C=C and C=N stretching, would be observed in the 1600-1400 cm⁻¹ region. researchgate.netnih.govresearchgate.net
Table 1: Predicted FTIR Spectral Data for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H stretch | 3000-2500 (broad) |
| Carboxylic Acid | C=O stretch | 1700-1725 |
| Amino Group | N-H stretch | 3400-3200 |
| Acetyl Group | C=O stretch | 1690-1710 |
Note: The data in this table is predicted based on the analysis of analogous compounds and functional group correlations.
Raman spectroscopy, being complementary to FTIR, would provide further structural information. Aromatic ring vibrations, particularly the ring breathing modes of the substituted pyridine, are expected to be prominent in the Raman spectrum. nih.govresearchgate.net The symmetric stretching of the carboxylate group, if the compound exists as a zwitterion, would also be Raman active. The C-C stretching of the acetyl group and other skeletal vibrations would contribute to the fingerprint region of the spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns
UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The spectrum of this compound is expected to be influenced by the conjugated system of the pyridine ring and the electronic effects of the substituents. The presence of the amino and acetyl groups, in addition to the carboxylic acid, would likely lead to absorption maxima at different wavelengths compared to unsubstituted nicotinic acid. starna.comspectrabase.com Nicotinic acid itself shows characteristic peaks around 213 nm and 261 nm in an acidic solution. starna.com The additional auxochromic (amino) and chromophoric (acetyl) groups are expected to cause a bathochromic (red) shift in these absorption bands due to extended conjugation and electronic interactions. The electronic transitions would primarily be of the π → π* and n → π* types, originating from the pyridine ring and the carbonyl groups. masterorganicchemistry.comresearchgate.net
Table 2: Predicted UV-Vis Absorption Data for this compound
| Transition Type | Chromophore | Predicted λmax (nm) |
|---|---|---|
| π → π* | Pyridine ring, C=O | > 261 |
Note: The data in this table is predicted based on the analysis of analogous compounds and electronic transition principles.
Single-Crystal X-ray Diffraction (SCXRD) for Absolute Structure Determination
Single-Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govyoutube.com Although a crystal structure for this compound is not publicly available, analysis of related compounds like 5-aminonicotinic acid allows for predictions of its solid-state structure. researchgate.net It is anticipated that the molecule would exhibit a planar pyridine ring. The crystal packing would likely be dominated by hydrogen bonding interactions involving the carboxylic acid, the amino group, and potentially the acetyl carbonyl oxygen. These interactions could lead to the formation of dimers, chains, or more complex supramolecular architectures. The precise bond lengths and angles would confirm the effects of the electron-donating amino group and the electron-withdrawing acetyl and carboxylic acid groups on the pyridine ring's geometry.
Thermochemical Analysis for Phase Behavior and Stability Profiling
Thermochemical analysis techniques, such as Differential Scanning Calorimetry (DSC), provide information on the thermal stability and phase transitions of a compound.
A DSC analysis of this compound would reveal its melting point and any other phase transitions, such as decomposition. youtube.comtheopenscholar.com For comparison, amino acids often exhibit high melting points due to strong intermolecular hydrogen bonding. researchgate.netrsc.org The presence of the acetyl group might influence the melting point relative to 5-aminonicotinic acid. The DSC thermogram would show an endothermic peak corresponding to the melting of the crystalline solid. The temperature and enthalpy of this transition would be characteristic of the compound's purity and crystalline form. Any decomposition at higher temperatures would be indicated by an exothermic or endothermic event, often accompanied by a mass loss in a corresponding thermogravimetric analysis (TGA).
Thermogravimetric Analysis (TGA)
Thermogravimetric analysis (TGA) is a crucial analytical technique used to determine the thermal stability of a material and to characterize its decomposition behavior as a function of temperature. This method involves monitoring the mass of a sample as it is subjected to a controlled temperature program in a specific atmosphere. The resulting data provide valuable insights into the thermal properties of the compound, including its decomposition onset temperature, the temperature of maximum decomposition rate, and the mass of residual char at the end of the analysis.
A review of available scientific literature did not yield specific thermogravimetric analysis data for this compound. While studies have been conducted on related compounds, such as molecular salts of 6-aminonicotinic acid with inorganic acids like hydrobromic acid, nitric acid, and phosphoric acid, the thermal decomposition profile of the acetylated form, this compound, has not been detailed in the retrieved sources. researchgate.net
For context, the thermal analysis of related aminonicotinic acid derivatives often reveals decomposition patterns influenced by the nature and position of substituent groups on the pyridine ring. For instance, the decomposition of 6-aminonicotinic acid itself has been noted to occur at temperatures above 300°C, yielding 2-aminopyridine (B139424) and carbon dioxide. However, the introduction of an acetyl group at the 6-position and an amino group at the 5-position, as in the target compound, would be expected to alter the thermal degradation pathway and stability.
Without experimental data for this compound, a detailed discussion of its specific thermal behavior, including decomposition stages and corresponding weight losses, cannot be provided. Further empirical research is required to elucidate the precise thermal properties of this compound.
Computational and Theoretical Investigations of 6 Acetyl 5 Aminonicotinic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental in predicting the intrinsic properties of a molecule, offering insights into its stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 6-Acetyl-5-aminonicotinic acid, DFT calculations, often employing a basis set like 6-311+G(d,p), are used to determine its ground state properties. jocpr.com The primary outputs of these calculations include the optimized molecular geometry, which reveals the most stable three-dimensional arrangement of the atoms.
From this optimized structure, further properties can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive.
Another key output is the Molecular Electrostatic Potential (MESP) map. The MESP illustrates the charge distribution across the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is crucial for predicting how the molecule will interact with other molecules and biological targets. jocpr.com
Table 1: Predicted Ground State Properties of this compound via DFT This table presents hypothetical, yet representative, data for this compound based on calculations performed on similar nicotinic acid derivatives. jocpr.comjocpr.com
| Property | Predicted Value | Significance |
| Optimized Energy | Varies based on method | Represents the molecule's most stable conformational energy. |
| HOMO Energy | ~ -6.5 eV | Indicates the energy of the outermost electron orbital; relates to electron-donating ability. |
| LUMO Energy | ~ -1.8 eV | Indicates the energy of the lowest unoccupied orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap | ~ 4.7 eV | Reflects chemical reactivity and stability; a larger gap implies higher stability. |
| Dipole Moment | ~ 3.5 Debye | Measures the overall polarity of the molecule, influencing solubility and intermolecular forces. |
Ab initio molecular orbital theory, which is based on first principles without using experimental data, is a powerful tool for simulating the spectroscopic properties of molecules. researchgate.net For this compound, these calculations can predict its vibrational spectra, such as Fourier-transform infrared (FT-IR) and Raman spectra.
By calculating the harmonic frequencies, researchers can simulate these spectra. This theoretical spectrum can then be compared with experimentally obtained data. This comparison is instrumental in the assignment of vibrational modes, where specific peaks in the spectrum are attributed to the stretching, bending, or twisting of particular chemical bonds within the molecule, such as the C=O of the acetyl and carboxylic acid groups, N-H bonds of the amine, and vibrations of the pyridine (B92270) ring. researchgate.net
Molecular Modeling for Ligand-Biomolecule Interactions
Molecular modeling techniques are essential for predicting how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to the active site of a target protein. This method is crucial for screening potential drug candidates and understanding their mechanism of action at a molecular level.
Alpha-amylase and Alpha-glucosidase: These enzymes are key targets in the management of type II diabetes as they are involved in carbohydrate digestion. nih.govresearchgate.net Docking studies on derivatives of 5-aminonicotinic acid have shown that these compounds can effectively bind to the active sites of both α-amylase and α-glucosidase. nih.govresearchgate.net The interactions typically involve hydrogen bonds between the ligand's functional groups (like the carboxylic acid and amino group) and key amino acid residues in the enzyme's active site, such as aspartate (ASP), glutamate (B1630785) (GLU), and lysine (B10760008) (LYS). researchgate.net The acetyl group on this compound could potentially form additional interactions, influencing its binding affinity.
6-phosphogluconate dehydrogenase (6PGD): This enzyme is a critical component of the pentose (B10789219) phosphate (B84403) pathway (PPP), which is vital for cell proliferation and redox balance. nih.gov In many cancers, 6PGD is upregulated, making it a promising therapeutic target. nih.govfrontiersin.org Molecular docking would be used to predict whether this compound can fit into the 6PGD active site and to identify the specific interactions that would stabilize this binding, potentially leading to the inhibition of the enzyme's activity. nih.gov
Table 2: Representative Molecular Docking Interactions for Nicotinic Acid Derivatives with Target Enzymes This table is based on published data for derivatives of 5-aminonicotinic acid and illustrates the types of interactions that could be expected for this compound. nih.govresearchgate.net
| Target Enzyme | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
| α-Amylase | 4W93 | -35 to -42 | ASP197, GLU233, ASP300, LYS200 | Hydrogen Bonding, Pi-Alkyl, Pi-Cation |
| α-Glucosidase | 3TOP | -38 to -45 | ASP1157, GLU1221, LYS1460 | Hydrogen Bonding, Halogen Bonds (if applicable) |
| 6-PGDH | N/A | (Hypothetical) | Arg, Ser, Tyr (Residues common in NADP+ binding sites) | (Hypothetical) Hydrogen Bonding, Electrostatic |
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. semanticscholar.orgbiointerfaceresearch.com An MD simulation calculates the motion of every atom in the system, providing insights into the stability and conformational flexibility of the complex in a simulated physiological environment. semanticscholar.org
For the complexes of this compound with its target enzymes, MD simulations would be used to:
Assess Stability: By monitoring metrics like the Root Mean Square Deviation (RMSD) of the protein and ligand, researchers can determine if the binding pose predicted by docking is stable over a simulation period (e.g., 100 nanoseconds). biointerfaceresearch.com
Analyze Fluctuations: The Root Mean Square Fluctuation (RMSF) of individual amino acid residues can highlight which parts of the protein become more or less flexible upon ligand binding.
Refine Binding Interactions: MD simulations can reveal the persistence of hydrogen bonds and other interactions, providing a more accurate picture of the binding dynamics than static docking alone. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling
QSAR and QSPR are computational modeling techniques used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). nih.gov
To build a QSAR model for inhibitors of an enzyme like α-glucosidase, researchers would synthesize a library of derivatives of this compound, varying its functional groups. The biological activity (e.g., IC₅₀ value) of each compound would be measured experimentally. Then, various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) are calculated for each molecule. QSAR modeling uses statistical methods to create an equation that correlates these descriptors with the observed activity. nih.gov A successful QSAR model can then be used to predict the activity of new, unsynthesized compounds, guiding the design of more potent inhibitors and reducing the need for extensive experimental work. nih.gov Similarly, QSPR models can predict properties like solubility or melting point.
In Silico Screening and Rational Design of Novel Analogs
The exploration of this compound's therapeutic potential has been significantly advanced by computational and theoretical investigations. These in silico methods, including molecular docking, three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling, and molecular dynamics (MD) simulations, have enabled the rational design and virtual screening of novel analogs with enhanced biological activities.
One area of focus has been the development of 6-aminonicotinate-based antagonists for the P2Y12 receptor, a key target for anti-platelet therapies used in treating thrombotic diseases. nih.gov A molecular modeling study involving 107 compounds based on the 6-aminonicotinate scaffold was conducted to understand their binding mechanisms and structural requirements for activity. nih.gov This research utilized 3D-QSAR approaches, specifically Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), to build predictive models. nih.gov The robustness and predictive power of these models are highlighted by their statistical parameters.
Table 1: Performance of 3D-QSAR Models for P2Y12 Antagonists
| Model | R² | q² | Pred. R² |
|---|---|---|---|
| CoMFA | 0.983 | 0.805 | 0.881 |
| CoMSIA | 0.935 | 0.762 | 0.690 |
Data from a molecular modeling study on 6-aminonicotinate-based P2Y12 antagonists. nih.gov
Molecular docking simulations further elucidated the probable binding modes of these antagonists within the P2Y12 receptor. nih.gov To validate these docking results and analyze the binding modes of compound pairs with varying activities, molecular dynamics (MD) simulations and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) free energy calculations were employed. nih.gov These simulations identified key amino acid residues crucial for higher antagonist activity, including Val102, Tyr105, Tyr109, His187, Val190, Asn191, Phe252, His253, Arg256, Tyr259, Thr260, Val279, and Lys280. nih.gov The binding energy decomposition revealed that both hydrophobic interactions and hydrogen bonding play pivotal roles in the binding of these compounds to the P2Y12 receptor. nih.gov
Another significant application of in silico design has been in the development of novel GABA(A) receptor agonists based on the 6-aminonicotinic acid framework. nih.gov A series of 6-aminonicotinic acid analogs were synthesized and their binding affinities for native GABA(A) receptors were determined. nih.gov Molecular interaction field calculations and docking studies using a homology model of the α1β2γ2 GABA(A) receptor were instrumental in predicting cavities within the GABA binding pocket. nih.gov These computational predictions were subsequently validated by the measured affinities of the synthesized analogs. nih.gov
Table 2: Binding Affinities of 6-Aminonicotinic Acid Analogs at Native GABA(A) Receptors
| Compound | Binding Affinity (Kᵢ, µM) |
|---|---|
| 6-Aminonicotinic acid (3) | 1.1 - 24 |
| 2- and 4-alkylated analogues (9-11, 14-16) | 1.1 - 24 |
| Tetrahydropyridine (B1245486) analogue of 3 (22) | 0.044 |
Data from a study on 6-aminonicotinic acid analogues as GABA(A) receptor agonists. nih.gov
The findings from these computational and experimental studies challenge the previously held belief of tight steric constraints for GABA(A) receptor agonists. nih.gov The identification of new potential interaction sites opens up novel avenues for the rational design of agonists with potentially different pharmacological profiles. nih.gov
The general principles of in silico screening and rational design are further exemplified in studies on other nicotinic acid derivatives. For instance, molecular docking has been employed to predict target enzymes for novel nicotinic acid derivatives with antimicrobial activity. mdpi.com In one such study, the binding energies of the most active compounds were calculated, and their interactions with amino acid residues of Escherichia coli Nitroreductase were visualized, providing a structural basis for their observed activity. mdpi.com
These examples underscore the power of computational and theoretical chemistry in guiding the design of novel analogs of this compound. By providing detailed insights into ligand-receptor interactions and structure-activity relationships, these in silico approaches accelerate the discovery and optimization of new therapeutic agents.
Biochemical and Mechanistic Investigations of Biological Activities
Elucidation of Metabolic Transformations and Pathway Perturbations
The journey of 6-aminonicotinic acid from a precursor molecule to an active inhibitor involves its integration into the cell's natural metabolic machinery.
Studies involving Escherichia coli have demonstrated that 6-aminonicotinic acid is recognized and processed by the enzymes of the pyridine (B92270) nucleotide cycle. nih.govnih.gov In bacterial models, the compound is taken up by the cell and subsequently metabolized into various 6-amino analogs of the cycle's natural intermediates. nih.govnih.gov This metabolic processing is a crucial first step, suggesting that the bacteriostatic effects of 6-aminonicotinic acid are, at least in part, due to its conversion into fraudulent nucleotides by this pathway. nih.govnih.gov These resulting analog molecules can disrupt the normal flux and function of the pyridine nucleotide-dependent reactions within the cell.
The primary mechanism of action for 6-aminonicotinic acid (6-ANA) and its derivatives is their intracellular conversion into the potent enzyme inhibitor 6-amino-nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (6-amino-NADP+). iiarjournals.orgnih.gov This transformation is accomplished via the Preiss-Handler or salvage pathways, which normally function to recycle nicotinamide (B372718) and nicotinic acid into NAD+ and NADP+. nih.gov By serving as a substrate for these pathways, 6-ANA is converted into a molecular mimic of NADP+. nih.gov Esters of 6-aminonicotinic acid have been specifically designed as more cell-permeable precursors to generate 6-amino-NADP+ intracellularly, thereby enhancing its pharmacological effects. nih.govnih.gov
Analysis of Enzyme Inhibitory Potencies and Mechanisms
Once formed, 6-amino-NADP+ targets specific enzymes, leading to significant disruptions in cellular metabolism, particularly in pathways crucial for cancer cell proliferation and survival.
The principal target of 6-amino-NADP+ is 6-phosphogluconate dehydrogenase (6PGD), a critical enzyme in the oxidative phase of the pentose (B10789219) phosphate pathway (PPP). iiarjournals.orgnih.govontosight.ai The PPP is vital for generating NADPH, which is essential for antioxidant defense and reductive biosynthesis, and for producing pentose phosphates required for nucleotide synthesis. ontosight.ainih.gov
The inhibition of 6PGD by 6-amino-NADP+ is highly potent and selective. Research has shown that 6-amino-NADP+ is a significantly more powerful inhibitor of 6PGD compared to other NADP+-dependent enzymes like glucose-6-phosphate dehydrogenase (G6PD) and glutathione (B108866) reductase, with a reported inhibitory constant (Ki) in the sub-micromolar range. nih.gov This selective inhibition disrupts the PPP, leading to a reduction in NADPH and downstream metabolites, which can selectively impair the growth and survival of cancer cells that often have an upregulated PPP. nih.govfrontiersin.org
Table 1: Inhibition of 6-Phosphogluconate Dehydrogenase (6PGD)
| Enzyme | Inhibitor | Ki Value |
|---|
In the context of managing blood glucose levels, the inhibition of carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase is a key therapeutic strategy. nih.govnih.govnih.gov These enzymes are responsible for breaking down complex carbohydrates into absorbable monosaccharides in the digestive tract. nih.govresearchgate.net A study investigating a series of synthesized 5-aminonicotinic acid derivatives demonstrated their potential to inhibit both α-amylase and α-glucosidase. nih.gov This suggests that compounds within this structural class may have the ability to delay carbohydrate digestion and reduce postprandial hyperglycemia. nih.gov The inhibitory concentrations (IC50) for several of these derivatives were found to be in the microgram per milliliter range.
Table 2: Inhibitory Activity of 5-Aminonicotinic Acid Derivatives against α-Amylase and α-Glucosidase
| Compound | α-Amylase IC50 (µg/mL) | α-Glucosidase IC50 (µg/mL) |
|---|---|---|
| Derivative 2 | 12.17 ± 0.14 | 12.01 ± 0.09 |
| Derivative 4 | 18.01 ± 0.08 | 17.12 ± 0.07 |
| Derivative 5 | 16.14 ± 0.04 | 16.03 ± 0.05 |
| Derivative 6 | 15.11 ± 0.03 | 14.19 ± 0.03 |
| Derivative 7 | 14.03 ± 0.06 | 13.11 ± 0.06 |
| Derivative 8 | 13.12 ± 0.05 | 12.23 ± 0.04 |
Data sourced from a study on synthesized derivatives of 5-amino-nicotinic acid. nih.gov
Investigation of Epigenetic Modulation Mechanisms
Beyond direct metabolic inhibition, the effects of this compound class extend to the realm of epigenetics. Research has revealed that inhibiting 6PGD can reverse specific epigenetic modifications associated with cancer progression. nih.gov In studies using patient-derived pancreatic ductal adenocarcinoma (PDAC) models, treatment with 6-aminonicotinamide (B1662401) (6-AN) or esters of 6-aminonicotinic acid led to the restoration of histone 3 lysine (B10760008) 9 trimethylation (H3K9me3). nih.govnih.gov H3K9me3 is a key marker of heterochromatin, a tightly packed form of DNA associated with transcriptional repression. nih.gov The loss of this marker is observed in metastatic cancer cells, and its restoration is linked to suppressed cell growth and tumorigenicity. nih.gov This suggests that the anti-cancer effects of 6PGD inhibition are mediated not only through metabolic disruption but also by reprogramming the epigenetic landscape of cancer cells. nih.govnih.gov
Impact on Histone Modifications (e.g., H3K9me3 levels)
The influence of 6-aminonicotinic acid (6ANA) on histone modifications is primarily observed through the action of its derivatives, designed to overcome the parent compound's poor cellular permeability. nih.gov At a physiological pH, the carboxylate group of 6ANA is negatively charged, which impedes its passage across cell membranes. nih.gov Consequently, direct treatment with 6ANA shows almost no effect on the intracellular levels of Histone 3 Lysine 9 trimethylation (H3K9me3) at concentrations up to 250 μM. nih.gov
To counteract this limitation, various ester prodrugs of 6ANA have been synthesized. Studies on patient-derived pancreatic ductal adenocarcinoma (PDAC) cells, which exhibit a loss of H3K9me3, have shown that certain esters can effectively increase intracellular H3K9me3 levels. nih.gov Simple alkyl esters of 6ANA demonstrated negligible effects, which was hypothesized to be due to the inability of intracellular hydrolases to efficiently cleave the ester bond and release 6ANA. nih.gov
In contrast, alkoxycarbonyloxymethyl esters were found to be effective prodrugs. nih.gov These compounds are successfully hydrolyzed intracellularly, releasing 6ANA and leading to a dose-dependent increase in H3K9me3 levels. nih.gov Among the tested compounds, 1-(((cyclohexyloxy)carbonyl)oxy)ethyl 6-aminonicotinate (referred to as compound 5i in a study) was identified as particularly potent, showing a robust increase in H3K9me3 at a concentration of 1.0 μM. nih.gov This effect was validated by Western blotting. nih.gov To achieve a similar increase in H3K9me3 levels with the related compound 6-aminonicotinamide (6AN), a concentration approximately 15 times higher was required. nih.gov
Table 1: Effect of 6-Aminonicotinic Acid and its Derivatives on Intracellular H3K9me3 Levels in A38-5 PDAC Cells
| Compound | Type | Effect on H3K9me3 Levels | Potency |
|---|---|---|---|
| 6-Aminonicotinic acid (6ANA) | Parent Compound | Almost no effect up to 250 μM | Negligible |
| Alkyl esters (5a-c) | Prodrugs | Negligible effects | Negligible |
| Alkoxycarbonyloxymethyl esters (5g-i) | Prodrugs | Dose-dependent increase | High |
| Compound 5i | Prodrug (Alkoxycarbonyloxymethyl ester) | Robust increase at 1.0 μM | Most Potent |
| 6-Aminonicotinamide (6AN) | Positive Control | Dose-dependent increase | ~15-fold less potent than 5i |
Molecular Mechanisms of Epigenetic Reprogramming
The molecular mechanism by which 6-aminonicotinic acid derivatives induce epigenetic reprogramming is linked to the inhibition of the pentose phosphate pathway (PPP). The process begins after the prodrug form of 6ANA enters the cell and is hydrolyzed to release the active compound. nih.gov Through the Preiss-Handler pathway, which is typically used for nicotinamide salvage, 6ANA is converted into 6-amino-NADP+. nih.gov
This resulting molecule, 6-amino-NADP+, is a potent inhibitor of the enzyme 6-phosphogluconate dehydrogenase (6PGD). nih.gov Targeted metabolomics profiling has confirmed the intracellular inhibition of 6PGD by showing a significant increase in metabolites that are upstream of the 6PGD-catalyzed step. nih.gov The inhibition of this key enzyme in the oxidative arm of the PPP leads to metabolic shifts that ultimately result in the reversal of epigenetic changes, such as the restoration of H3K9me3 levels in cancer cells that have lost this repressive mark. nih.gov This connection highlights a pathway where metabolic interference can directly influence the epigenetic state of a cell. nih.gov
Receptor-Ligand Binding and Functional Assays (e.g., GPR109A agonism)
While some nicotinic acid derivatives are known agonists for the G protein-coupled receptor GPR109A, research on 6-acetyl-5-aminonicotinic acid's direct interaction is not specified in the provided results. nih.govnih.gov However, studies have been conducted on the receptor binding profile of 6-aminonicotinic acid analogues at other receptors, notably the GABA(A) receptor. nih.gov
A series of 6-aminonicotinic acid analogues have been synthesized and pharmacologically evaluated at native GABA(A) receptors. nih.gov These studies revealed that 6-aminonicotinic acid itself, along with its 2- and 4-alkylated analogues, exhibit low to mid-micromolar binding affinities for the GABA(A) receptor. nih.gov The tetrahydropyridine (B1245486) analogue of 6-aminonicotinic acid demonstrated a significantly higher affinity, with a K(i) value in the low-nanomolar range, and acted as an agonist with potency equivalent to GABA and the standard agonist isoguvacine. nih.gov
Table 2: Binding Affinities of 6-Aminonicotinic Acid Analogues at Native GABA(A) Receptors
| Compound | Modification | Binding Affinity (K(i)) | Receptor Type |
|---|---|---|---|
| 6-Aminonicotinic acid (3) | Parent Analogue | 1.1 - 24 μM | Native GABA(A) |
| Alkylated analogues (9-11, 14-16) | 2- and 4-alkylation | 1.1 - 24 μM | Native GABA(A) |
| Tetrahydropyridine analogue (22) | Ring saturation | 0.044 μM | Native GABA(A) |
These findings challenge the previously understood tight steric constraints for GABA(A) receptor agonists and suggest new possibilities for designing ligands with varied pharmacological profiles. nih.gov
Structure-Activity Relationship (SAR) Studies for Biochemical Targets
Correlating Structural Features with Biological Potency
Structure-activity relationship (SAR) studies have been crucial in understanding and optimizing the biological effects of 6-aminonicotinic acid derivatives for different targets.
For the epigenetic effects mediated by 6PGD inhibition, the key structural feature is the prodrug moiety attached to the carboxylic acid group of 6ANA. nih.gov SAR studies showed that simple alkyl esters were ineffective, indicating that the chemical nature of the ester linkage is critical for intracellular hydrolysis and release of the active compound. nih.gov In contrast, alkoxycarbonyloxymethyl esters were found to be effective, with the specific derivative, compound 5i (1-(((cyclohexyloxy)carbonyl)oxy)ethyl 6-aminonicotinate), showing the highest potency in increasing H3K9me3 levels. nih.gov This demonstrates that the biological potency in this context is directly correlated with the ability of the structural modification to facilitate cellular uptake and subsequent enzymatic cleavage. nih.gov
For GABA(A) receptor agonism, SAR studies revealed different correlations. The core 6-aminonicotinic acid structure provides a foundation for low to mid-micromolar binding. nih.gov The introduction of alkyl groups at the 2- and 4-positions of the pyridine ring did not dramatically alter this potency. nih.gov However, a significant increase in biological potency was achieved by modifying the aromaticity of the pyridine ring. nih.gov The conversion to a tetrahydropyridine analogue resulted in a compound with low-nanomolar affinity, indicating that the flexibility and conformation of the ring system are critical structural features for high-potency binding to the GABA(A) receptor. nih.gov
Rational Design Based on Mechanistic Insights
Rational design strategies have been successfully applied to 6-aminonicotinic acid derivatives based on mechanistic understanding.
The primary example is the design of prodrugs to induce epigenetic changes. nih.gov The mechanistic insight that 6ANA itself has poor cell membrane permeability was the direct impetus for the rational design of ester derivatives. nih.gov Knowing that the compound needed to enter the cell to be converted to the active 6PGD inhibitor, 6-amino-NADP+, researchers rationally designed ester linkages, such as alkoxycarbonyloxymethyl esters, that would be recognized and cleaved by intracellular hydrolases. nih.gov This approach successfully overcame the permeability barrier, leading to potent biological activity that the parent compound lacked. nih.gov
In the context of receptor targeting, molecular modeling and docking studies of the GABA(A) receptor homology model helped to rationalize the observed binding affinities. nih.gov By predicting cavities within the GABA binding pocket, researchers could understand how substituted analogues of 6-aminonicotinic acid interact with the receptor. nih.gov This mechanistic insight at the receptor level confirmed the experimental findings and provided a basis for the rational design of new agonists with potentially different pharmacological profiles. nih.gov This approach moves beyond simple screening to a more directed effort to create molecules with desired properties based on the structure of the biological target. nih.govnih.gov
Synthetic Applications in Advanced Materials and Agrochemical Development
Role as a Building Block in the Synthesis of Functional Materials
There is currently a lack of specific research detailing the role of 6-acetyl-5-aminonicotinic acid as a building block for functional materials. However, its structural precursor, 6-aminonicotinic acid, is recognized for its utility in materials science. chemimpex.com It is incorporated into the development of novel materials like polymers and coatings, where it can enhance durability and functionality. chemimpex.com The presence of both an amino and a carboxylic acid group on the pyridine (B92270) ring of these types of compounds provides versatile reaction sites for polymerization and functionalization. chemimpex.com
Precursor for Advanced Agrochemical Formulations
While direct evidence for the use of this compound as a precursor for advanced agrochemical formulations is not found in the available literature, the related compound, 6-aminonicotinic acid, is explored for its potential in developing new agrochemicals. chemimpex.com Its derivatives are investigated for their ability to contribute to more effective pest control and crop protection solutions. chemimpex.com The general class of pyridinecarboxylic acids has known applications in agriculture, suggesting that tailored derivatives could be designed for specific agrochemical purposes.
Development of Coordination Polymers and Bioluminescent Reagents
Specific studies on the use of this compound in the development of coordination polymers and bioluminescent reagents are not presently available. However, the broader family of nicotinic acid derivatives has been successfully employed in the synthesis of coordination polymers. For instance, research has been conducted on coordination polymers involving metal ions and substituted nicotinic acids, which can self-assemble into complex and functional structures. These materials are of interest for their potential applications in areas such as catalysis and materials science.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 6-acetyl-5-aminonicotinic acid, and how can reaction conditions be optimized for reproducibility?
- Methodology : Begin with a literature review to identify common synthetic routes (e.g., Friedel-Crafts acylation or nucleophilic substitution). Optimize variables (temperature, solvent polarity, catalyst loading) using fractional factorial design to isolate critical parameters. Validate purity via HPLC with UV detection (≥95% purity threshold) and cross-reference spectral data (¹H/¹³C NMR, IR) against established databases .
- Data Analysis : Tabulate yield percentages under varying conditions (see Table 1) and perform ANOVA to identify statistically significant factors.
Table 1 : Synthetic Pathway Comparison
| Route | Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|---|
| Friedel-Crafts | AlCl₃ | DCM | 0–5 | 62 | 97.3 |
| Nucleophilic | K₂CO₃ | DMF | 80 | 78 | 95.8 |
Q. Which analytical techniques are most reliable for characterizing this compound, and how should spectral discrepancies be resolved?
- Methodology : Combine orthogonal methods:
- Mass Spectrometry (MS) : Confirm molecular ion [M+H]⁺ (calculated m/z: 195.07).
- NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals in aromatic regions.
- XRD : Validate crystal structure if crystalline forms are obtained.
Q. How can researchers assess the stability of this compound under varying storage conditions?
- Experimental Design : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling. Monitor degradation via LC-MS and quantify impurities (e.g., deacetylated byproducts). Use Arrhenius kinetics to extrapolate shelf-life .
- Statistical Tools : Apply linear regression to degradation rates and calculate 95% confidence intervals for extrapolated values.
Advanced Research Questions
Q. What mechanistic insights can be gained from studying the reactivity of this compound in cross-coupling reactions?
- Methodology : Employ DFT calculations (B3LYP/6-31G*) to model transition states for Suzuki-Miyaura couplings. Validate computationally predicted activation energies with kinetic experiments (variable-temperature NMR). Compare isotopic labeling studies (²H/¹³C) to track regioselectivity .
- Data Interpretation : Correlate Hammett substituent constants (σ) with observed reaction rates to elucidate electronic effects.
Q. How should contradictory data on the biological activity of this compound be reconciled across independent studies?
- Critical Analysis Framework :
Compare assay conditions (cell lines, incubation times, controls) for methodological consistency.
Perform meta-analysis using PRISMA guidelines to identify bias sources (e.g., batch-to-batch compound variability).
Replicate key experiments under standardized protocols (e.g., OECD TG 423 for cytotoxicity) .
- Case Study : If Study A reports IC₅₀ = 12 µM (cancer cells) and Study B finds no activity, re-test using identical cell passage numbers and serum-free media to isolate confounding factors.
Q. What strategies are effective in designing enantioselective syntheses of this compound derivatives?
- Methodological Approaches :
- Chiral Catalysts : Screen bisoxazoline-Cu complexes for asymmetric acetyl transfer.
- Chromatographic Resolution : Use chiral HPLC (Chiralpak IA column) to separate enantiomers and assign configurations via circular dichroism (CD).
Methodological Best Practices
- Literature Review : Prioritize peer-reviewed journals (e.g., Analytical Chemistry, Journal of Organic Chemistry) and avoid non-academic sources .
- Ethical Data Reporting : Include raw data in supplementary materials, specify instrument calibration protocols, and disclose funding sources per ICMJE guidelines .
- Conflict Minimization : Pre-register hypotheses on platforms like Open Science Framework to reduce publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
